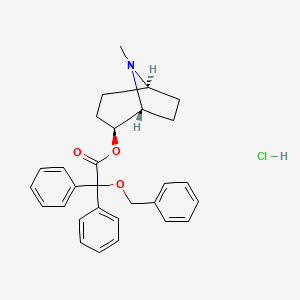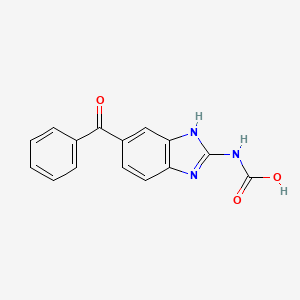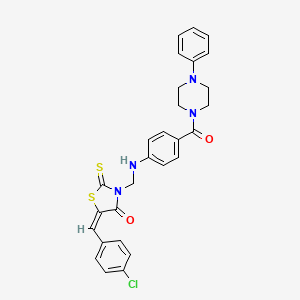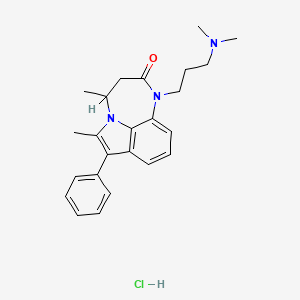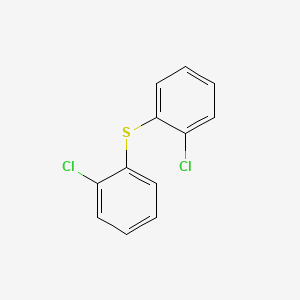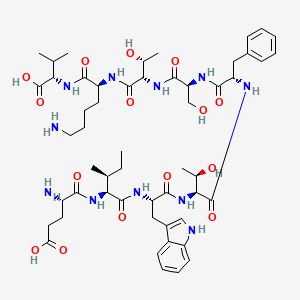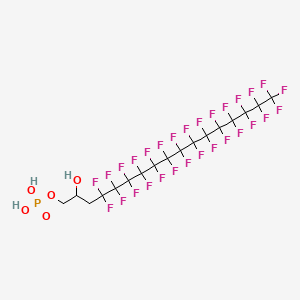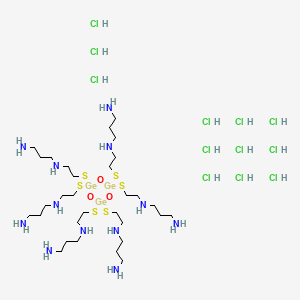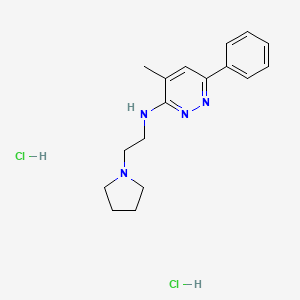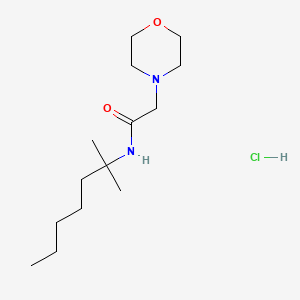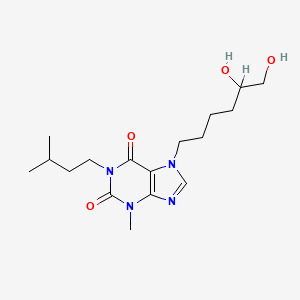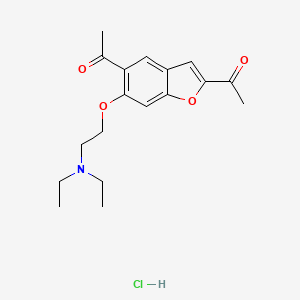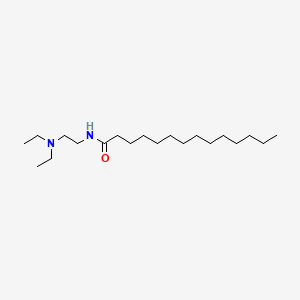
Tetradecanamide, N-(2-(diethylamino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecanamide, N-(2-(diethylamino)ethyl)- is a chemical compound with the molecular formula C14H29NO. It is also known by other names such as Myristamide, Myristic acid amide, Myristic amide, and Tetradecylamide . This compound is characterized by its white to slightly yellow solid form and is known for its various applications in different fields.
Méthodes De Préparation
The synthesis of Tetradecanamide, N-(2-(diethylamino)ethyl)- involves the reaction of tetradecanoic acid with diethylamine. The reaction typically occurs under controlled conditions, often involving the use of a solvent and a catalyst to facilitate the process. The industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and yield of the compound .
Analyse Des Réactions Chimiques
Tetradecanamide, N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced amide derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Applications De Recherche Scientifique
Tetradecanamide, N-(2-(diethylamino)ethyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial products, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of Tetradecanamide, N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Tetradecanamide, N-(2-(diethylamino)ethyl)- can be compared with other similar compounds such as:
Myristamide: Similar in structure but may have different functional groups.
Myristic acid amide: Another related compound with slight variations in its chemical structure.
Tetradecylamide: Shares similarities in its carbon chain length but differs in its functional groups.
These comparisons highlight the uniqueness of Tetradecanamide, N-(2-(diethylamino)ethyl)- in terms of its specific chemical structure and properties .
Propriétés
Numéro CAS |
109935-18-4 |
|---|---|
Formule moléculaire |
C20H42N2O |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]tetradecanamide |
InChI |
InChI=1S/C20H42N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22(5-2)6-3/h4-19H2,1-3H3,(H,21,23) |
Clé InChI |
MAQKRCTXJZAGIE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


